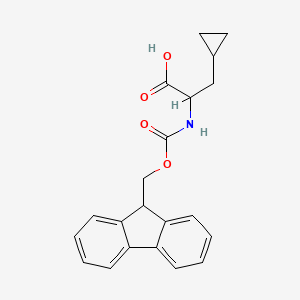

N-Fmoc-cyclopropyl alanine

描述

Significance of Non-Canonical Amino Acids in Peptide Science

The 20 canonical amino acids, encoded by the genetic code, form the fundamental building blocks of proteins and peptides, governing their structure and function. rsc.orgacs.org However, the exploration of non-canonical amino acids (ncAAs), which are not found in naturally occurring polypeptide chains, has dramatically expanded the horizons of peptide science. rsc.org The introduction of ncAAs with unique side chains, backbones, or stereochemistry can confer novel or enhanced properties to peptides. rsc.org These modifications can lead to increased stability against enzymatic degradation, improved binding affinity to biological targets, and altered pharmacokinetic profiles. researchgate.netgoogle.com Consequently, ncAAs serve as invaluable tools for probing protein structure and function, as well as for designing new therapeutic agents and biomaterials. rsc.orgresearchgate.net

The inspiration for utilizing ncAAs in drug discovery often stems from naturally occurring non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which frequently incorporate unusual amino acid architectures. acs.org Medicinal chemists now have a vast and expanding toolbox of ncAAs to construct designer peptides with improved drug-like properties. acs.org

Role of Constrained Amino Acid Residues in Bioactive Molecule Design

A major challenge in the study of small, linear peptides is their inherent flexibility in solution. annualreviews.org This flexibility can make it difficult to determine the specific conformation responsible for biological activity. annualreviews.org Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome this limitation and is a key principle in the design of bioactive molecules. annualreviews.orgresearchgate.net

Chemical and Physical Properties of N-Fmoc-cyclopropyl alanine (B10760859)

N-Fmoc-cyclopropyl alanine is a white solid compound. It is soluble in some organic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in methanol. chemicalbook.com For storage, it is recommended to be kept in a dry, dark environment at a low temperature, typically between 2-8°C. chemicalbook.com

| Property | Value | Source |

| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-cyclopropylalanine | sigmaaldrich.com |

| Synonyms | Fmoc-L-Cpa-OH, FMOC-ALA(CPRO)-OH, Fmoc-L-Ala(cPr)-OH | chemicalbook.com |

| CAS Number | 214750-76-2 | chemicalbook.com |

| Molecular Formula | C21H21NO4 | chemicalbook.com |

| Molecular Weight | 351.4 g/mol | chemicalbook.com |

| Appearance | White solid | |

| Melting Point | 157-159°C | chemicalbook.com |

| Boiling Point (Predicted) | 583.5±33.0 °C | chemicalbook.com |

| Density (Predicted) | 1.291±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 3.89±0.10 | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of L-cyclopropylalanine with Fmoc-chloride. This process requires careful handling and adherence to safety protocols to avoid skin contact and inhalation of any harmful substances. While specific, detailed synthetic procedures are often proprietary or described in specialized chemical literature, the fundamental approach involves the protection of the amino group of the cyclopropylalanine with the Fmoc group. This method is a common strategy for preparing Fmoc-protected amino acids for use in solid-phase peptide synthesis (SPPS). scispace.com

The broader field of synthesizing cyclopropane-containing amino acids has seen the development of various methods. researchgate.net These include 1,3-dipolar cycloadditions and the cyclodialkylation of malonic acid derivatives. researchgate.net Asymmetric synthesis routes have also been developed to produce specific stereoisomers of related compounds like 3-(trans-2-nitrocyclopropyl)alanine, often employing chiral auxiliaries. acs.org

Applications in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, enabling researchers to create complex peptide structures with specific functionalities. chemimpex.com The Fmoc protecting group is central to its utility in Fmoc-based solid-phase peptide synthesis (SPPS), which is the predominant method for synthesizing peptides today. scispace.com

The incorporation of the cyclopropyl (B3062369) moiety can significantly influence the properties of the resulting peptide. chemimpex.com This unique side chain can enhance the pharmacological characteristics of drug candidates, making it a valuable tool in medicinal chemistry for the development of new therapeutics. chemimpex.com Specifically, it can improve properties such as solubility and bioavailability. chemimpex.com Research has shown its use in the development of low molecular weight HIV-1 protease dimerization inhibitors and in the preparation of piperazinone derivatives as potent inhibitors of the Hepatitis C virus NS4B protein. chemicalbook.com The introduction of this non-canonical amino acid can lead to compounds with enhanced selectivity and potency. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc Cyclopropyl Alanine and Analogues

Stereoselective Synthesis of Cyclopropyl (B3062369) Amino Acids

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the development of stereoselective methods for the synthesis of cyclopropyl amino acids is of paramount importance.

Chiral Auxiliary Approaches for Enantiopure Derivatives

Chiral auxiliaries have proven effective in controlling the stereochemical outcome of cyclopropane (B1198618) ring formation. These methods typically involve the temporary attachment of a chiral molecule to the substrate, which directs the stereoselective formation of the cyclopropane ring. Following the reaction, the auxiliary can be removed and often recovered for reuse.

One notable approach involves the use of chiral (1-phosphoryl)vinyl sulfoxides. The sulfinyl group acts as a powerful chiral auxiliary, directing the asymmetric cyclopropanation with reagents like sulfur ylides and diazoalkanes. unl.pt High diastereoselectivities have been achieved, and the synthetic utility of this method has been demonstrated in the total synthesis of constrained analogs of biologically active compounds. unl.pt

Another strategy employs camphorpyrazolidinone-derived α,β-unsaturated amides as chiral auxiliaries. chemrxiv.org The reaction of these chiral amides with ylides can produce cyclopropane derivatives with high to moderate diastereoselectivity and good chemical yields. chemrxiv.org This method offers a valuable route to enantiopure cyclopropyl compounds.

The Belokon' approach, utilizing (S)- and (R)-2-[(N-benzylprolyl)amino]benzophenone as reusable chiral auxiliaries, has been successfully applied to the synthesis of various enantiomerically pure cyclopropyl alanines. goettingen-research-online.de This method involves the alkylation of a glycine (B1666218) equivalent enolate with a suitable cyclopropylmethyl iodide. The chiral auxiliary is recoverable in high yields, making this an efficient and scalable process. goettingen-research-online.de

A "temporary stereocentre approach" has also been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This three-step sequence involves an aldol (B89426) reaction to introduce a temporary stereocenter, a directed cyclopropanation, and a retro-aldol reaction to remove the temporary stereocenter, yielding the chiral cyclopropane product with high enantiomeric excess. rsc.org

| Chiral Auxiliary Approach | Key Features | Reference |

| (1-phosphoryl)vinyl sulfoxides | Sulfinyl group directs asymmetric cyclopropanation. | unl.pt |

| Camphorpyrazolidinone amides | High to moderate diastereoselectivity in reactions with ylides. | chemrxiv.org |

| Belokon's Auxiliary | Reusable auxiliary for scalable synthesis via glycine enolate alkylation. | goettingen-research-online.de |

| Temporary Stereocentre | Aldol/cyclopropanation/retro-aldol sequence for high enantiopurity. | rsc.org |

Asymmetric Catalysis in Cyclopropane Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a substoichiometric amount of a chiral catalyst. Various catalytic systems have been developed for the asymmetric cyclopropanation of alkenes to produce cyclopropyl amino acid precursors.

Cobalt(II)-based metalloradical catalysis has been employed for the asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov Using D2-symmetric chiral amidoporphyrin ligands, this system effectively catalyzes the reaction between dehydroaminocarboxylates and in situ-generated α-aryldiazomethanes, affording chiral cyclopropyl α-amino acid derivatives in high yields and with excellent enantioselectivities. nih.gov

Copper(I)-catalyzed asymmetric cyclopropanation of alkenes using phenyliodonium (B1259483) ylides generated in situ from iodosobenzene (B1197198) and methyl nitroacetate (B1208598) is another effective method. acs.org This reaction proceeds with high enantioselectivity (up to 97.5% ee) and diastereoselectivity for a wide range of alkenes at room temperature. The resulting 1-nitrocyclopropyl esters are versatile intermediates that can be converted to the corresponding cyclopropane amino esters. acs.org

Organocatalysis has also emerged as a powerful tool. A bifunctional catalyst based on the cinchona alkaloid framework has been used for the asymmetric cyclopropanation of conjugated cyanosulfones. rsc.orgrsc.org This process yields highly functionalized cyclopropanes as single diastereoisomers with very high enantioselectivities (up to 96% ee). rsc.orgrsc.org These products can then be transformed into valuable δ3-amino acids. rsc.orgrsc.org

| Catalytic System | Key Features | Reference |

| Cobalt(II)-Metalloradical Catalysis | Asymmetric cyclopropanation of dehydroaminocarboxylates with high yield and enantioselectivity. | nih.gov |

| Copper(I) Catalysis | High enantioselectivity and diastereoselectivity using phenyliodonium ylides. | acs.org |

| Organocatalysis (Cinchona Alkaloid-based) | Synthesis of highly functionalized cyclopropanes with excellent enantioselectivity. | rsc.orgrsc.org |

Novel Routes to Protected Cyclopropyl Amino Acid Building Blocks

The development of new synthetic routes that are scalable, avoid hazardous reagents, and utilize readily available starting materials is a continuous effort in organic synthesis.

Intramolecular Cyclization Strategies (e.g., Hofmann Rearrangement)

A recently developed modular and scalable route to protected cyclopropane amino acids utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement. nih.gov This method avoids the use of neurotoxic oxidants and precious metal catalysts. The key step is the formation of a bicyclic carbamate (B1207046) in an enantioenriched and diastereopure manner. nih.gov This versatile intermediate can then be further manipulated. The Hofmann rearrangement has also been mentioned as a strategy for electrochemically generating cyclopropylamines from the corresponding amides. rsc.org

Ring-Opening and Functionalization Pathways for Cyclopropane Precursors

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be exploited to introduce further functionality.

A notable strategy involves the ring-opening of bicyclic carbamates, formed via the Hofmann rearrangement mentioned above, to access cyclopropane amino acids. nih.gov These can then be further functionalized through oxidation and SN2 pathways. nih.gov

Donor-acceptor (D-A) cyclopropanes are particularly useful intermediates due to their unique reactivity. researchgate.netresearchgate.net The ring can be opened under Lewis acid catalysis, allowing for the introduction of various nucleophiles. For example, an efficient catalytic asymmetric ring-opening of D-A cyclopropanes with primary arylamines has been developed using a chiral heterobimetallic catalyst, yielding chiral γ-amino acid derivatives. nsf.gov

Reductive opening of the cyclopropane ring in a Ni(II) coordination environment offers another pathway. beilstein-journals.org This electrochemical method can lead to the formation of dehydroalanine (B155165) derivatives, which can be further functionalized, for instance, by the addition of thiols to produce cysteine derivatives. beilstein-journals.org

Strategies for Fmoc Protecting Group Installation in Cyclopropyl Alanine (B10760859) Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. numberanalytics.comorganic-chemistry.org Its installation onto the cyclopropyl alanine core is a critical final step in the preparation of the building block for peptide synthesis.

A streamlined, one-pot, multi-step procedure has been developed for the conversion of an N-Boc cyclic carbamate ethyl ester to an Fmoc-protected cyclopropane analogue of homoserine. nih.govacs.org This approach involves the ring-opening of the carbamate followed by global deprotection and subsequent Fmoc protection, avoiding the need to handle the free zwitterionic amino acid. nih.govacs.org While direct Fmoc protection of the cyclic carbamate intermediate using Fmoc-Cl and a mild base was initially unsuccessful, deprotonation with sodium hydride followed by the addition of the Fmoc electrophile proved to be a viable, albeit lower-yielding, alternative. nih.gov

In a different context, the synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine involved the disassembly of a chiral Ni(II) complex, followed by treatment of the resulting free amino acid with Fmoc-OSu in a MeCN/H2O mixture to afford the N-Fmoc protected product. mdpi.com This general strategy of protecting the free amino acid after cleavage from a chiral auxiliary or completion of the core synthesis is a common and effective method. goettingen-research-online.demdpi.com The choice of Fmoc reagent (e.g., Fmoc-OSu or Fmoc-Cl) and reaction conditions (solvent, base, temperature) are crucial for optimizing the yield and minimizing side reactions. numberanalytics.com

| Strategy | Description | Reference |

| One-pot deprotection/Fmoc protection | Ring-opening of N-Boc cyclic carbamate followed by global deprotection and subsequent Fmoc protection. | nih.govacs.org |

| Fmoc protection of free amino acid | Isolation of the free amino acid after synthesis and subsequent reaction with an Fmoc reagent like Fmoc-OSu. | mdpi.com |

Conformational Analysis and Structural Impact in Peptidic Systems

Influence of the Cyclopropyl (B3062369) Moiety on Peptide Backbone Conformation

The compact, three-membered ring of cyclopropyl alanine (B10760859) sterically restricts the allowable values for the backbone dihedral angles phi (φ) and psi (ψ), effectively locking the peptide chain into specific orientations. nih.gov This contrasts sharply with flexible residues like glycine (B1666218) or alanine, which can adopt a much wider range of conformations.

The conformational rigidity imposed by cyclopropyl alanine residues is a key factor in their ability to induce well-defined secondary structures, particularly β-turns and 3₁₀-helices. explorationpub.comacs.orgexplorationpub.com These structures are fundamental motifs in protein folding and molecular recognition events. acs.org

β-Turns: These are structures where the polypeptide chain reverses its direction. The constrained nature of cyclopropyl alanine, especially when placed at the i+1 or i+2 position of a four-residue sequence, promotes the formation of various types of β-turns. nih.govacs.org The cyclopropyl group helps to pre-organize the backbone into a turn-like conformation, which can be stabilized by a hydrogen bond between the carbonyl group of residue i and the amide proton of residue i+3. acs.org The use of constrained amino acids is a common and effective strategy for inducing these reverse turns in short peptide sequences. acs.org

3₁₀-Helices: These are tighter, more elongated helices than the classic α-helix, characterized by hydrogen bonds between residue i and residue i+3. explorationpub.com Peptides containing multiple cyclopropyl alanine or other α,α-disubstituted amino acids often adopt stable 3₁₀-helical structures. nih.govexplorationpub.com The restricted φ/ψ angles of cyclopropyl alanine align the peptide backbone in a way that facilitates the repetitive i to i+3 hydrogen bonding pattern required for this helical formation. explorationpub.com Studies have shown that even in short peptides, the presence of these constrained residues can initiate and stabilize a 3₁₀-helical conformation. explorationpub.comnih.gov

| Constrained Residue Type | Favored Secondary Structure | Key Conformational Effect | Reference Example |

|---|---|---|---|

| Cyclopropyl Alanine (Ac3c) | β-Turns, 3₁₀-Helices | Restricts φ, ψ angles to the bridge region of the Ramachandran plot. | Induction of β-turns in short peptide sequences. nih.govacs.org |

| α-Aminoisobutyric Acid (Aib) | 3₁₀-Helices, α-Helices | Limits φ, ψ angles to helical regions. | Stabilization of helical structures in oligopeptides. nih.gov |

| (D)Pro-Gly Segment | β-Hairpins | Nucleates hairpin formation via a 'prime turn'. | Generation of well-characterized β-hairpin structures. nih.gov |

The planarity of a standard peptide (amide) bond results in two possible conformations: the trans (E) and cis (Z) isomers. The trans form is overwhelmingly favored due to steric hindrance. However, the incorporation of certain residues can influence this equilibrium. The cyclopropyl group of cyclopropyl alanine can affect the Z/E isomer distribution of an adjacent amide bond, such as a formamide (B127407) group at the N-terminus.

Research comparing a formyl tripeptide containing 1-amino-1-cyclopropane carboxylic acid (Ac3c) with one containing α-amino isobutyric acid (Aib) showed a significant difference in the Z/E isomer ratio. nih.gov The cyclopropyl-containing peptide exhibited a much higher percentage of the E isomer (36%) compared to the Aib-containing peptide (9%) in CDCl₃. nih.gov This suggests that the electronic or steric properties of the cyclopropyl ring can stabilize the E conformation of the formamide bond, a factor that was correlated with the peptide's biological activity in that study. nih.gov The interconversion between Z and E isomers is often slow, allowing for their distinct characterization by methods like NMR. researchgate.net

| Peptide (Position 1 Residue) | % E Isomer (in CDCl₃) | Observed Neutrophil Chemotaxis |

|---|---|---|

| HCO-Ac₃c-Leu-Phe-OMe | 36% | Yes |

| HCO-Aib-Leu-Phe-OMe | 9% | No |

| HCO-Ala-Leu-Phe-OMe | Low (similar to Aib) | No |

| HCO-Gly-Leu-Phe-OMe | Low (similar to Aib) | No |

Induction of Defined Secondary Structural Elements (e.g., Beta-Turns, 3₁₀-Helices)

Stereochemical Control over Peptide Folding and Dynamics

The specific stereochemistry of a substituted cyclopropyl alanine residue can exert profound control over the global fold and dynamic behavior of a peptide. nih.govacs.org Quantum mechanics studies on phenylalanine analogues with a cyclopropane (B1198618) ring have demonstrated that the stereoisomerism of the side chain significantly influences backbone-side chain interactions, which in turn dictates the stability of different conformations. acs.org

By selecting a specific stereoisomer of cyclopropyl alanine, it is possible to direct the peptide to fold into a predetermined three-dimensional structure. This "stereochemical control" is a cornerstone of rational peptide design, allowing for the creation of molecules with specific shapes to interact with biological targets like receptors or enzymes. nih.gov The rigid nature of the cyclopropyl group helps to minimize the number of accessible low-energy conformations, effectively reducing the conformational entropy of the unfolded state and stabilizing the desired fold. yonsei.ac.kr

Advanced Spectroscopic and Computational Approaches for Conformational Elucidation

A combination of advanced analytical techniques is necessary to fully characterize the conformational landscape of peptides containing N-Fmoc-cyclopropyl alanine. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining peptide structure in solution. nih.gov Measurements like Nuclear Overhauser Effect (NOE), coupling constants, and the temperature dependence of amide proton chemical shifts provide crucial information about inter-proton distances, dihedral angles, and hydrogen bonding patterns, respectively, which are used to define the peptide's secondary structure. acs.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the hydrogen-bonding environment of the peptide backbone. The position of the amide I band (arising from the C=O stretch) is indicative of specific secondary structures; for example, 3₁₀-helices typically show an amide I band between 1662-1666 cm⁻¹. nih.gov

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space available to a peptide over time, providing insights into its flexibility and dynamic behavior. nih.gov Techniques like replica-exchange molecular dynamics (REMD) are particularly useful for sampling the complex conformational landscapes of cyclic or constrained peptides. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are employed to calculate the relative energies of different conformations, providing a theoretical basis for understanding conformational preferences. acs.org These calculations are crucial for interpreting experimental data and refining structural models. mdpi.com

These experimental and computational methods are highly complementary. mdpi.com Computational simulations can generate structural models that are then validated against experimental data from NMR and other spectroscopic techniques to arrive at a high-resolution picture of the peptide's conformation. mdpi.com

Integration of N Fmoc Cyclopropyl Alanine in Peptide and Protein Engineering

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-cyclopropyl alanine (B10760859) is as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. chemimpex.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. iris-biotech.demasterorganicchemistry.com

N-Fmoc-cyclopropyl alanine is specifically designed for use in the most common SPPS methodology: the Fmoc/tBu orthogonal protection strategy. iris-biotech.de This strategy relies on two different classes of protecting groups that can be removed under distinct chemical conditions. peptide.com

N-α-Fmoc Protection: The Fmoc group protects the alpha-amine of the amino acid. It is stable to acid but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.de

Side-Chain Protection: The side chains of other amino acids in the sequence (e.g., Asp, Ser, Lys) are protected with acid-labile groups, most commonly derived from tert-butanol (B103910) (tBu). iris-biotech.de

Cleavage: The cyclopropyl (B3062369) side chain of this compound is chemically inert and does not require a protecting group. It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions (usually trifluoroacetic acid, TFA) used for removing tBu-based side-chain protecting groups and cleaving the completed peptide from the resin. researchgate.netsigmaaldrich.com

This orthogonality ensures that the Fmoc group can be selectively removed at each step of the synthesis to allow for the addition of the next amino acid, without disturbing the side-chain protection or the linkage to the resin. iris-biotech.depeptide.com The stability of the cyclopropyl group throughout this entire process makes this compound fully compatible with this widely used synthetic scheme.

The successful incorporation of this compound into a growing peptide chain requires the formation of an amide bond, a reaction known as coupling. The efficiency of this step is critical for obtaining a high yield of the desired full-length peptide.

Standard coupling reagents are generally effective for incorporating this compound. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amine of the resin-bound peptide chain. tudublin.ie However, challenges such as peptide chain aggregation, particularly in hydrophobic sequences, can hinder coupling efficiency for any amino acid. masterorganicchemistry.comnih.gov To ensure efficient incorporation, especially in "difficult" sequences, several strategies can be employed.

| Strategy | Description | Example Reagents/Conditions | Reference |

| Potent Activation | Using highly efficient coupling reagents to accelerate the reaction and overcome steric hindrance or low reactivity. | PyBOP, HATU, HBTU | tudublin.ienih.gov |

| Extended Coupling Time | Increasing the reaction time to allow the coupling reaction to proceed to completion. | N/A | iris-biotech.de |

| Microwave Enhancement | Applying microwave energy to increase the reaction rate and improve efficiency, particularly for sterically hindered residues. | MW-assisted SPPS | tudublin.ie |

| Backbone Protection | Introducing a temporary protecting group on the peptide backbone nitrogen to disrupt inter-chain hydrogen bonding that causes aggregation. A related dicyclopropylmethyl (Dcpm) group has been used for this purpose. | Fmoc-(Dcpm)Gly-OH | nih.gov |

For example, the synthesis of analogues of the lantibiotic nisin A-ring successfully incorporated a cyclopropyl group using a standard coupling solution containing PyBOP and HOBT. tudublin.ie In cases of severe aggregation, as seen in the synthesis of a poly-alanine peptide, the use of a backbone protectant like the dicyclopropylmethyl (Dcpm) group has been shown to significantly improve the synthesis outcome. nih.gov

Compatibility with Fmoc/tBu Protection Strategies

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or receptor affinity. google.com The unique structural constraints imposed by the cyclopropyl ring make this compound an excellent building block for creating sophisticated peptidomimetics. nih.gov

A major limitation of therapeutic peptides is their rapid degradation in the body by enzymes called proteases. acs.org Proteases typically recognize and bind to peptide substrates that adopt a specific, often extended, conformation in their active site. mdpi.com

The incorporation of a cyclopropyl group into a peptide backbone introduces a significant conformational constraint. nih.gov This rigidity can prevent the peptide from adopting the necessary conformation to be recognized and cleaved by proteases, thereby increasing its half-life and bioavailability. acs.orgacs.org Studies on mixed α,β-peptides and other peptides containing unnatural amino acids have consistently shown that increased structural rigidity leads to a marked improvement in proteolytic stability. acs.orgunifi.it The cyclopropyl ring acts as a "conformational lock," making the resulting peptide a poor substrate for degradative enzymes. nih.govacs.org

| Feature | Consequence | Impact on Stability |

| Conformational Rigidity | The peptide cannot easily adopt the extended conformation required by protease active sites. | Increased |

| Steric Shielding | The cyclopropyl group can physically block access to the adjacent peptide bonds. | Increased |

| Unnatural Structure | Proteases have evolved to recognize natural amino acid sequences. | Increased |

The biological activity of a peptide is determined by its three-dimensional structure, which allows it to bind to a specific biological target, such as a cell surface receptor. rsc.org The inherent flexibility of many linear peptides means they exist as an ensemble of different conformations in solution, and only a fraction of these may be the "active" conformation. mdpi.com

By incorporating this compound, chemists can reduce the conformational flexibility of a peptide. nih.gov This pre-organizes the peptide into a more defined structure, which can have two major benefits:

Enhanced Binding Affinity: Constraining the peptide into its bioactive conformation reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interaction with the receptor. This can lead to a more favorable binding energy and higher affinity. acs.orgrsc.orgresearchgate.net

Improved Receptor Selectivity: A rigid peptide analogue is less likely to adopt the alternative conformations needed to bind to off-target receptors. nih.gov This can result in a more selective ligand with fewer side effects.

A notable example is an enkephalin analogue containing a cyclopropyl-phenylalanine residue, which was found to be a highly selective ligand for delta-opioid receptors in the brain, demonstrating how the cyclopropyl constraint can fine-tune receptor interaction. nih.gov Similarly, studies on opioid receptor ligands have shown that N-cyclopropylmethyl substitutions can significantly increase binding affinity for specific receptor subtypes like the nociceptin/orphanin FQ peptide (NOP) receptor. frontiersin.org

| Study | Peptide/Ligand | Key Finding | Reference |

| Enkephalin Analogue | [D-Ala²(2R,3S)-ΔᴱPhe⁴Leu⁵]enkephalin | Highly selective for delta-opioid receptors over mu-opioid receptors. | nih.gov |

| Naltrexone Derivatives | 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones | Introduction of a cyclopropylmethyl group led to moderate to high affinity for NOP receptors, a target not strongly bound by the parent compound. | frontiersin.org |

Enhanced Proteolytic Stability of Cyclopropyl-Containing Peptides

This compound as a Building Block in Artificial Enzyme Design

The design of artificial enzymes—novel proteins or peptides that catalyze reactions not found in nature—is a frontier in biotechnology. nih.gov This field often relies on the incorporation of noncanonical amino acids to introduce new chemical functionalities or structural properties. acs.org

While the cyclopropyl group itself is not catalytically active, its role in artificial enzyme design is primarily structural. The conformational rigidity imparted by cyclopropyl alanine can be harnessed to create stable, well-defined scaffolds. nih.govacs.org In enzyme design, creating a precise three-dimensional active site is paramount for catalytic activity. This compound can be used to enforce specific turns or secondary structures, helping to correctly position the catalytically active side chains of other amino acid residues within the sequence. acs.org

This approach is analogous to how natural enzymes use rigid structural elements like beta-sheets and alpha-helices to build a functional active site. By using building blocks like this compound, scientists can design peptides that fold into a predetermined shape, providing a robust framework for engineering novel catalytic functions. nih.gov

Bioconjugation Strategies Utilizing this compound for Targeted Systems

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and drug development, providing tools to enhance peptide stability, constrain conformation, and introduce novel functionalities. This compound, in particular, serves as a valuable building block for peptide synthesis, with its cyclopropyl side chain acting as a unique reactive handle for bioconjugation. chemimpex.com The inherent strain of the three-membered ring allows for selective chemical transformations, most notably ring-opening reactions, that are not possible with natural amino acids. This reactivity enables the covalent attachment of various payloads—such as therapeutic agents or imaging probes—to peptides, facilitating the creation of sophisticated targeted systems. chemimpex.com These strategies are central to the development of next-generation therapeutics like peptide-drug conjugates (PDCs), which leverage the specificity of a peptide to deliver a potent cargo directly to target cells, thereby increasing efficacy and reducing off-target toxicity. mdpi.com

The primary bioconjugation strategies involving this compound revolve around the controlled cleavage of the cyclopropane (B1198618) ring. This process transforms the relatively inert side chain into a reactive linker, primed for attachment to a molecule of interest. Key methodologies include palladium-catalyzed ring-opening and reductive ring-opening followed by nucleophilic capture.

Palladium-Catalyzed Ring-Opening for Arylation

One of the most promising strategies for functionalizing peptides containing a cyclopropyl alanine residue is through palladium-catalyzed ring-opening reactions. Research has demonstrated that cyclopropyl-α-aminoamides can undergo a Pd(I)-catalyzed ring-opening arylation, providing access to α-ketoamide peptidomimetics. researchgate.net This transformation effectively converts the cyclopropyl group into a three-carbon linker that is covalently attached to an aryl group, which could be part of a drug, a molecular probe, or an imaging agent. The reaction proceeds under specific catalytic conditions, highlighting a pathway for the late-stage functionalization of peptides. researchgate.net While this has been demonstrated on aminoamides, the principle is directly applicable to peptides synthesized using this compound, where the cyclopropyl side chain serves as a latent reactive site for conjugation.

| Reaction Type | Catalyst System | Substrate | Product | Significance for Bioconjugation |

| Ring-Opening Arylation | Palladium(I) Catalyst | Cyclopropyl-α-aminoamide | α-Ketoamide Peptidomimetic | Provides a method to conjugate aryl-containing molecules (e.g., drugs, probes) to a peptide via C-C bond formation. The cyclopropane acts as a precursor to a three-carbon linker. researchgate.net |

Reductive Ring-Opening and Nucleophilic Functionalization

Another powerful strategy involves the reductive opening of the cyclopropane ring within the amino acid, which has been explored in chiral Ni(II)–Schiff base coordination environments. beilstein-journals.org This electrochemical process opens the three-membered ring to form a radical anion, which subsequently leads to the formation of a dehydroalanine (B155165) (α,β-unsaturated) derivative. beilstein-journals.orgacs.org This highly reactive intermediate does not need to be isolated; it can be trapped in situ with a nucleophile in a one-pot reaction. beilstein-journals.org

This approach is particularly effective for conjugating thiol-containing molecules. The addition of a thiol to the dehydroalanine derivative formed after ring-opening results in the synthesis of a stable, functionalized cysteine derivative. beilstein-journals.org This two-step, one-pot process transforms the cyclopropyl alanine residue into a cysteine-like linkage, providing a robust and efficient method for attaching thiol-modified drugs, linkers, or imaging agents to a peptide backbone. The regioselectivity of the process can be controlled, offering a refined tool for creating precisely defined bioconjugates. acs.orgrsc.org

| Step | Method | Intermediate/Product | Significance for Bioconjugation |

| 1. Ring Opening | Reductive cleavage (e.g., in a Ni(II)-Schiff base complex) | Dehydroalanine derivative | Activates the inert cyclopropyl side chain into a reactive alkene handle within the peptide. beilstein-journals.org |

| 2. Nucleophilic Trapping | One-pot addition of a nucleophile (e.g., a thiol) | Functionalized Cysteine derivative | Allows for the stable and specific conjugation of thiol-containing payloads (drugs, probes) to the peptide. beilstein-journals.org |

These ring-opening strategies underscore the utility of this compound as a versatile tool in peptide and protein engineering. By serving as a masked reactive handle, it allows for the synthesis of a complete targeting peptide, which can then be selectively functionalized with a payload under specific chemical conditions. This approach is fundamental to designing advanced PDCs and other targeted systems where precise control over conjugation chemistry is essential for therapeutic success. chemimpex.commdpi.com

Analytical and Derivatization Techniques for N Fmoc Cyclopropyl Alanine Research

Derivatization for Enhanced Spectroscopic Detection

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes. For amino acids like cyclopropyl (B3062369) alanine (B10760859), which may lack strong chromophores or have low ionization efficiency, derivatization is particularly important.

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protecting group in peptide synthesis but also enhances the ionization efficiency of cyclopropyl alanine in mass spectrometry. The aromatic nature of the Fmoc group facilitates protonation, leading to stronger signals in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Research on related amino acids has demonstrated that Fmoc derivatization significantly improves detection limits in LC-MS/MS analysis. This enhancement is attributed to the increased hydrophobicity and the stable, charged nature of the resulting derivative.

Table 1: Mass Spectrometric Data for N-Fmoc-cyclopropyl alanine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Ionization Mode | Observed m/z |

| This compound | C₂₁H₂₁NO₄ | 351.40 | ESI+ | [M+H]⁺, [M+Na]⁺ |

| N-Fmoc-L-alanine | C₁₈H₁₇NO₄ | 311.33 | ESI | [M+H]⁺ |

| Cyclopropyl Alanine | C₆H₁₁NO₂ | 129.16 | ESI+ | [M+H]⁺ |

This table presents typical mass spectrometry data. Actual observed m/z values may vary depending on the specific instrument and conditions.

The Fmoc group is inherently fluorescent, a property that is exploited for the sensitive detection of amino acids in High-Performance Liquid Chromatography (HPLC). Derivatization of cyclopropyl alanine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) allows for highly sensitive fluorescence detection, which is a significant advantage over standard UV detection, especially for trace analysis.

The derivatization reaction is typically carried out pre-column, and the resulting this compound can be separated using reversed-phase HPLC. The fluorescence detection offers high selectivity and sensitivity, enabling the quantification of the amino acid at very low concentrations.

Table 2: HPLC Parameters for Analysis of Fmoc-Derivatized Amino Acids

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/buffer |

| Detection | Fluorescence |

| Excitation Wavelength (λex) | ~265 nm |

| Emission Wavelength (λem) | ~315 nm |

| Flow Rate | 1.0 mL/min |

These are typical parameters and may require optimization for specific applications and instrumentation.

Mass Spectrometry (MS) Ionization Enhancement

Chromatographic Analysis of this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of this compound. Due to the presence of the bulky, non-polar Fmoc group, reversed-phase HPLC is the method of choice. A C18 column is commonly used, with a mobile phase gradient of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape.

The purity of commercially available this compound is often determined by HPLC, with purities typically exceeding 95%. lgcstandards.comanaspec.com Chiral HPLC methods can also be employed to determine the enantiomeric purity of the compound. chemimpex.com

Structural Characterization by Nuclear Magnetic Resonance (NMR) and X-ray Crystallography

The definitive structural elucidation of this compound and its derivatives relies on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of this compound. The characteristic signals for the cyclopropyl protons appear in the upfield region of the ¹H NMR spectrum, typically between 0 and 1 ppm. The protons of the fluorenyl group give rise to a series of signals in the aromatic region (around 7-8 ppm). The presence and integration of these signals confirm the successful attachment of the Fmoc group to the cyclopropyl alanine. Studies on related cyclopropane (B1198618) amino acids have utilized NMR to confirm their structure. acs.org

X-ray Crystallography: X-ray crystallography provides the most precise three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not readily available in public databases, studies on peptides containing cyclopropane-amino acids have utilized this technique to understand their conformational preferences. goettingen-research-online.denih.gov The rigid nature of the cyclopropane ring can induce specific secondary structures in peptides, a feature that is of great interest in peptide design. For instance, X-ray data for related compounds can reveal how the cyclopropyl group influences the peptide backbone. goettingen-research-online.de

Advanced Research Perspectives and Future Directions

Development of Next-Generation Cyclopropyl (B3062369) Amino Acid Scaffolds with Tunable Properties

The introduction of substituents on the cyclopropane (B1198618) ring can modulate the electronic and steric properties of the amino acid, influencing its binding affinity and selectivity for biological targets. clockss.org For instance, the synthesis of bicyclic cyclopropylamines from amino acid derivatives has been explored to create novel, constrained structures. clockss.org These efforts aim to produce scaffolds with predictable three-dimensional arrangements, which is crucial for rational drug design. researchgate.net

Future research in this area will likely focus on:

Combinatorial synthesis: Creating diverse libraries of cyclopropyl amino acid scaffolds with various substituents to screen for desired biological activities.

Computational modeling: Using in silico methods to predict the conformational effects of different substitution patterns on peptide structure and function.

Innovative synthetic methods: Developing more efficient and stereoselective routes to complex cyclopropyl amino acid derivatives. nih.gov

Exploration of N-Fmoc-cyclopropyl alanine (B10760859) in Novel Bioactive Compound Libraries

N-Fmoc-cyclopropyl alanine is a key component in the construction of novel bioactive compound libraries. chemimpex.combohrium.com These libraries, which are collections of structurally related compounds, are essential tools in high-throughput screening campaigns to identify new drug leads. The inclusion of this compound and its derivatives introduces structural novelty and conformational rigidity, which can lead to compounds with improved pharmacological properties. chemimpex.com

The unique three-dimensional structure imparted by the cyclopropyl group can enhance a molecule's ability to bind to challenging targets, such as protein-protein interfaces. nih.gov Furthermore, the metabolic stability of the cyclopropane ring can lead to drug candidates with better pharmacokinetic profiles. researchgate.net Chiral cyclopropane rings are considered key pharmacophores in many pharmaceuticals and bioactive natural products, making libraries of these building blocks a valuable resource for drug discovery. bohrium.com

A summary of the types of bioactive compound libraries featuring cyclopropyl amino acids is presented below:

| Library Type | Focus | Potential Applications | Key Advantages |

| Peptidomimetic Libraries | Mimicking peptide secondary structures (e.g., β-turns, α-helices) | Enzyme inhibitors, receptor agonists/antagonists | Enhanced proteolytic stability, improved cell permeability |

| Scaffold-Based Libraries | Diverse functionalization of a common cyclopropane core | Targeting a wide range of biological targets | Systematic exploration of structure-activity relationships (SAR) |

| Fragment Libraries | Small, low-molecular-weight cyclopropane-containing fragments | Fragment-based drug discovery (FBDD) | High binding efficiency, lead generation for complex targets |

Mechanistic Studies of Cyclopropyl-Induced Biological Activities

The cyclopropane ring is not merely a passive structural element; it can actively participate in the biological activity of a molecule. unl.pt The inherent ring strain (approximately 27.5 kcal/mol) and the unique electronic character of its C-C bonds, which have enhanced π-character, are key to its reactivity. unl.ptrsc.org Mechanistic studies are crucial to understanding how the cyclopropyl moiety contributes to the biological effects of compounds like those derived from this compound.

Several mechanisms have been proposed for the bioactivity of cyclopropane-containing molecules:

Enzyme Inhibition: The strained ring can act as a "warped" double bond, leading to the irreversible inhibition of enzymes. For example, some cyclopropane derivatives have been shown to inactivate enzymes through nucleophilic attack and subsequent ring-opening. unl.pt

Conformational Restriction: By locking the conformation of a peptide or small molecule, the cyclopropyl group can enhance binding to a specific receptor or enzyme active site, leading to increased potency and selectivity. researchgate.netresearchgate.net This is a primary reason for its incorporation into peptidomimetics.

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can prolong the half-life of a drug. researchgate.net This stability is attributed to the strength of the C-H bonds and the steric hindrance provided by the ring.

Recent studies have also investigated the role of the cyclopropyl group in modulating interactions with biological targets. For example, molecular docking studies have shown that the cyclopropyl moiety can participate in non-covalent interactions, such as C–H···π interactions, with amino acid residues in the active site of a protein. rsc.org

Sustainable and Scalable Production Methodologies for this compound Derivatives

The increasing interest in cyclopropyl amino acids for pharmaceutical applications necessitates the development of sustainable and scalable production methods. researchgate.net Traditional synthetic routes often rely on hazardous reagents, such as diazomethane, or expensive precious metal catalysts. researchgate.netacs.org Modern research is focused on creating greener and more cost-effective synthetic strategies.

Key areas of development in sustainable and scalable synthesis include:

Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze key steps in the synthetic pathway, often with high stereoselectivity and under mild reaction conditions. bohrium.com Engineered enzymes, such as variants of myoglobin (B1173299), have been successfully used for the cyclopropanation of olefins. bohrium.comutdallas.edu

Catalytic Radical Processes: The use of earth-abundant metal catalysts, such as cobalt, for asymmetric cyclopropanation offers a more sustainable alternative to precious metal catalysts. nih.gov

Modular and Scalable Routes: Researchers are designing synthetic pathways that use common laboratory reagents and avoid toxic oxidants. acs.org These modular approaches allow for the synthesis of a variety of derivatives from a common intermediate. One such strategy involves the dialkylation of a glycine (B1666218) Schiff base, followed by enzymatic resolution to obtain the desired enantiomer in high purity. researchgate.net

The table below summarizes some of the emerging sustainable and scalable methods for producing cyclopropane amino acid derivatives.

| Method | Key Features | Advantages |

| Engineered Biocatalysis | Use of engineered enzymes (e.g., myoglobin variants) for stereoselective cyclopropanation. bohrium.comutdallas.edu | High efficiency, high stereoselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Radical Cyclopropanation | Employs cobalt-based metalloradical catalysis. nih.gov | Avoids precious metals, proceeds under mild conditions, provides access to specific diastereomers. |

| Hofmann Rearrangement Strategy | Intramolecular isocyanate trapping to form bicyclic carbamates, followed by ring-opening. acs.org | Avoids neurotoxic oxidants and precious metal catalysts, uses common reagents. |

| Dialkylation and Enzymatic Resolution | Dialkylation of a glycine Schiff base followed by resolution with an esterase enzyme. researchgate.net | Scalable process, uses inexpensive enzymes, delivers high enantiomeric purity. |

These advancements are critical for making this compound and its derivatives more accessible for large-scale applications in drug development and other life sciences research.

常见问题

Q. What are the recommended synthetic routes for N-Fmoc-cyclopropyl alanine, and how can purity be optimized?

N-Fmoc-cyclopropyl alanine is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Cyclopropane Introduction : Cyclopropylation of the alanine side chain using transition metal-catalyzed cross-coupling or cyclopropanation reagents.

- Fmoc Protection : Protection of the α-amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) to enable stepwise peptide assembly.

- Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column, using gradients of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (e.g., 20–80% acetonitrile over 30 minutes) to achieve >97% purity .

- Quality Control : Confirm identity via LC-MS (expected m/z: 437.49 [M+H]⁺) and ¹H/¹³C NMR (e.g., cyclopropane protons at δ 0.5–1.2 ppm) .

Q. Which analytical techniques are essential for characterizing N-Fmoc-cyclopropyl alanine and its peptide derivatives?

- HPLC : Purity assessment using a C18 column with UV detection at 265 nm (Fmoc absorption) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation .

- NMR Spectroscopy : ¹H NMR to verify cyclopropane integrity and stereochemistry (e.g., coupling constants J = 4–6 Hz for cyclopropane protons) .

- Circular Dichroism (CD) : To study conformational effects of the cyclopropane ring in peptides .

Q. How does the cyclopropane moiety influence peptide stability during synthesis?

The cyclopropane ring is sensitive to strong acids/bases. Mitigation strategies include:

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, avoiding prolonged exposure to minimize ring strain-induced side reactions.

- Storage : Store at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can racemization be minimized during incorporation of this compound into peptides?

Racemization risks arise during activation/coupling. Optimize with:

- Low-Temperature Coupling : Perform reactions at 4°C using hexafluorophosphate-based activators (e.g., HBTU/HATU).

- Additives : Add 1-hydroxybenzotriazole (HOBt) to suppress base-induced epimerization.

- Kinetic Monitoring : Use CD or chiral HPLC to track enantiomeric excess post-synthesis .

Q. What experimental approaches elucidate the impact of cyclopropyl-alanine on peptide-receptor interactions?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD) of cyclopropane-containing peptides vs. wild-type.

- Molecular Dynamics (MD) Simulations : Model cyclopropane-induced rigidity in peptide backbones and its effect on binding pockets.

- X-ray Crystallography : Resolve structural changes in peptide-receptor complexes .

Q. How does N-Fmoc-cyclopropyl alanine compare to other non-natural amino acids in stabilizing β-sheet structures?

Methodological Challenges and Solutions

Q. What strategies improve the yield of N-Fmoc-cyclopropyl alanine in automated SPPS?

- Coupling Reagents : Use 2–4 equivalents of HATU and 4–6 equivalents of DIEA for efficient activation.

- Extended Coupling Times : 2–4 hours per residue due to steric hindrance from the cyclopropane group.

- Double Couplings : Repeat coupling steps for residues following cyclopropyl-alanine .

Q. How can researchers validate the functional role of cyclopropyl-alanine in enzyme inhibition assays?

- Competitive Assays : Compare IC50 values of cyclopropane-containing peptides vs. natural analogs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven stabilization from the rigid side chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。